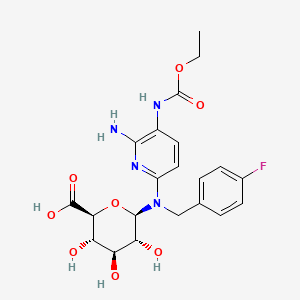

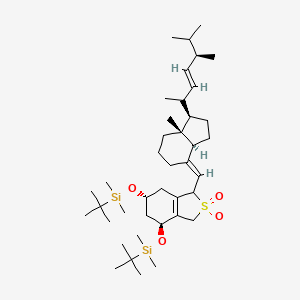

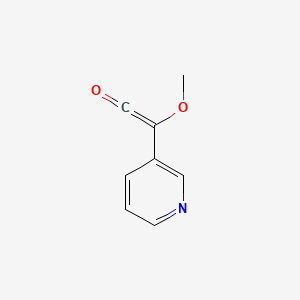

![molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4](/img/structure/B582836.png)

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol” is a chemical compound with the empirical formula C14H23NO2 . It is a sterically hindered amine and is a useful chemical absorbent .

Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) calculations by the B3LYP method at the 6-31++G(d,p) basis set level . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Wissenschaftliche Forschungsanwendungen

Bronchodilation and Asthma Management

Salbutamol (also known as Albuterol) is a well-known bronchodilator used to treat asthma and other respiratory conditions. 3-Dehydroxy Salbutamol, as an impurity related to Salbutamol, may also exhibit bronchodilatory effects. Research studies have explored its efficacy in combination with other drugs, such as budesonide, for managing moderate-to-severe asthma . Further investigations into its specific mechanisms and clinical applications are warranted.

Drug Development and Impurity Profiling

3-Dehydroxy Salbutamol serves as an impurity in Salbutamol formulations. Analytical chemists use it as a reference material for quality control and impurity profiling. Understanding its presence and quantification ensures the safety and efficacy of Salbutamol-based medications.

Wirkmechanismus

Target of Action

3-Dehydroxy Salbutamol, also known as Salbutamol or Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to relaxation of the bronchial smooth muscle, thereby opening up the airways and improving airflow .

Mode of Action

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist . It binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells, leading to activation of these receptors . This activation triggers a cascade of biochemical events that ultimately result in the relaxation of the bronchial smooth muscle . This relaxation opens up the airways, allowing for improved airflow .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a series of intracellular events occur. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels then lead to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

Salbutamol exhibits a rapid onset of action, typically within 15 minutes of inhalation . It undergoes significant first-pass metabolism in the liver, being converted to the 4’-o-sulphate ester, which has negligible pharmacologic activity . The drug is ultimately excreted in the urine as free drug and as the metabolite . The half-life of salbutamol is approximately 3.8–6 hours for inhaled versions .

Result of Action

The primary result of Salbutamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This bronchodilation opens up the airways, reducing bronchospasm and improving airflow. This provides relief from symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Salbutamol can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Salbutamol . Additionally, patient-specific factors such as age, weight, gender, race, and genetics can contribute to variations in therapeutic response .

Eigenschaften

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQRPHSNNCPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |

CAS RN |

18910-68-4 |

Source

|

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

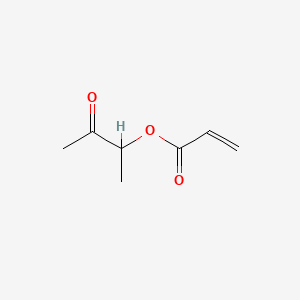

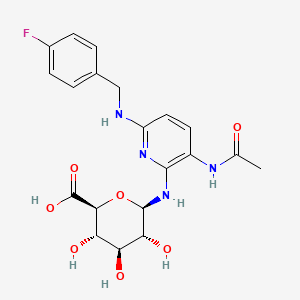

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)